

Commercial suppliers of Ethyl 5-aminopyridine-3-carboxylate for research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 5-aminopyridine-3-carboxylate*

Cat. No.: B098298

[Get Quote](#)

Ethyl 5-aminopyridine-3-carboxylate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Ethyl 5-aminopyridine-3-carboxylate**, a key building block in medicinal chemistry and drug discovery. This document outlines its commercial availability, key specifications, and its application in the synthesis of biologically active compounds, particularly kinase inhibitors.

Commercial Availability and Specifications

Ethyl 5-aminopyridine-3-carboxylate (CAS No. 17285-76-6) is readily available from a range of commercial suppliers catering to the research and development sector. The following tables summarize the key quantitative data from several listed suppliers. It is important to note that purity levels and available quantities can vary, and researchers should consult the suppliers directly for the most current information and to request certificates of analysis.

Supplier	Purity	Available Quantities
Hangzhou J&H Chemical Co., Ltd.	≥ 98%	Grams to Kilograms
Career Henan Chemical Co.	≥ 97%	Grams to Kilograms
Beijing Bailingwei Technology Co., Ltd.	≥ 95%	Grams
Tyger Scientific Inc.	≥ 96%	Grams to Kilograms
Advanced Chemical Intermediates Ltd.	≥ 95%	Grams

Note: This information is based on publicly available data and may be subject to change. Please verify with the supplier.

Physicochemical Properties

Property	Value
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂
Molecular Weight	166.18 g/mol
Appearance	Off-white to yellow crystalline powder
Melting Point	108-112 °C
Solubility	Soluble in methanol, ethanol, and dimethyl sulfoxide.

Application in Medicinal Chemistry: A Versatile Scaffold

Ethyl 5-aminopyridine-3-carboxylate serves as a critical starting material and intermediate in the synthesis of a wide array of heterocyclic compounds with therapeutic potential. The presence of three key functional groups—an amino group, an ethyl ester, and a pyridine ring—

provides multiple reaction sites for chemical modification and the construction of more complex molecular architectures.

A significant application of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors.

Synthesis of Kinase Inhibitors

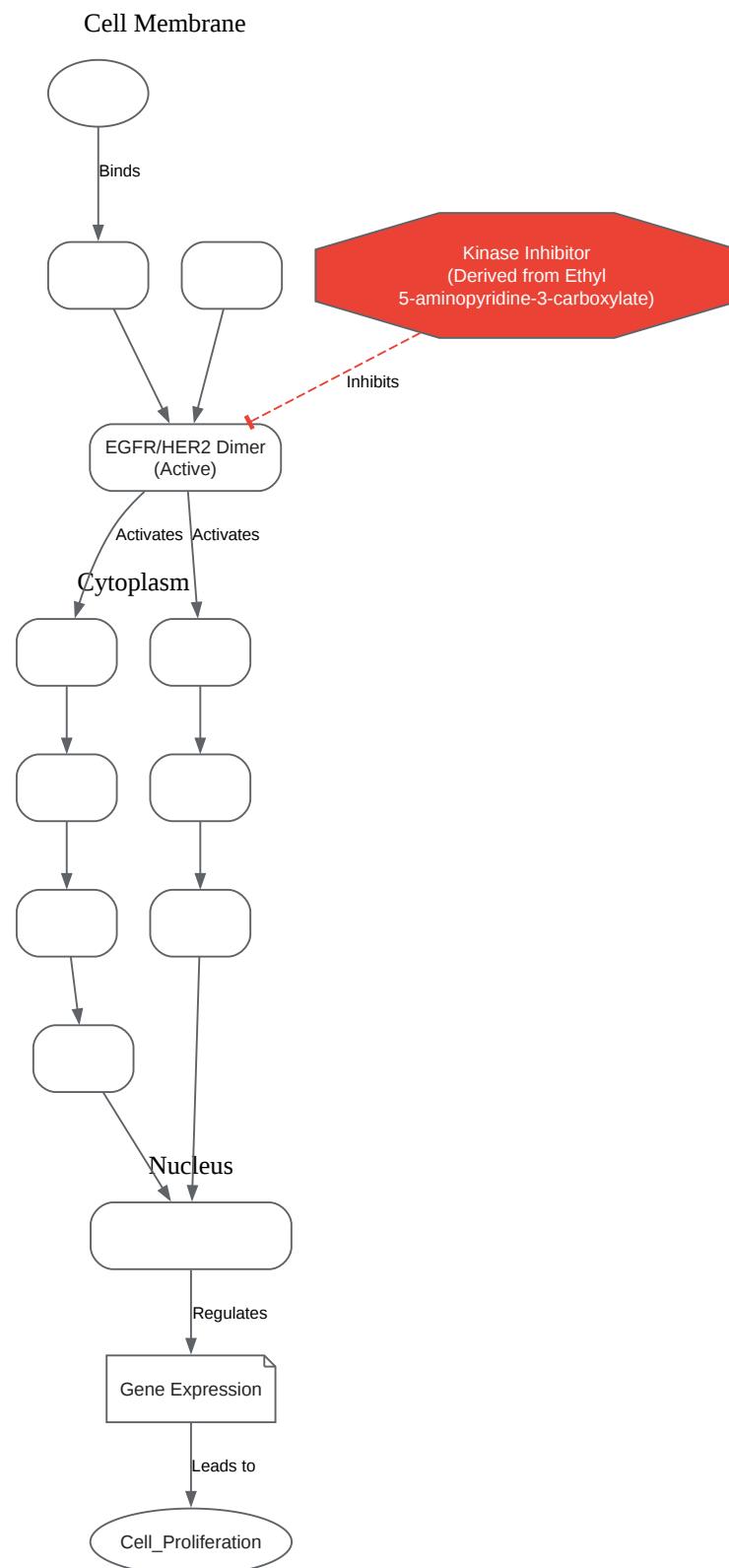
Derivatives of **Ethyl 5-aminopyridine-3-carboxylate** are utilized in the synthesis of compounds targeting various kinases, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and Pim-1 kinase. These inhibitors are often designed to compete with ATP for binding to the kinase's active site, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

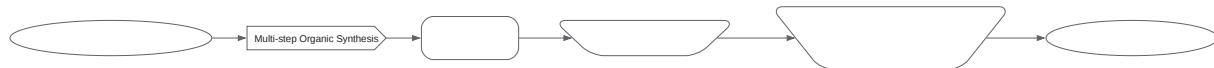
Experimental Protocols

While specific, detailed experimental protocols for the direct use of **Ethyl 5-aminopyridine-3-carboxylate** are often proprietary or embedded within broader synthetic schemes in the literature, a general representative procedure for its utilization in the synthesis of a kinase inhibitor scaffold is provided below. This protocol is based on common synthetic transformations involving similar aminopyridine intermediates.

General Procedure for the Acylation of **Ethyl 5-aminopyridine-3-carboxylate**

This reaction is a common first step in elaborating the aminopyridine scaffold.


- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve **Ethyl 5-aminopyridine-3-carboxylate** (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- **Addition of Base:** Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution.


- Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the desired acylating agent (e.g., an acid chloride or anhydride) (1.1 equivalents) dropwise to the stirred solution.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the acylated product.

Signaling Pathways and Visualization

The therapeutic rationale for synthesizing derivatives of **Ethyl 5-aminopyridine-3-carboxylate** often lies in their ability to modulate key cellular signaling pathways implicated in disease. For instance, in many cancers, the EGFR/HER-2 signaling pathway is constitutively active, leading to uncontrolled cell growth and proliferation.

Below is a simplified representation of the EGFR/HER-2 signaling pathway, a common target for inhibitors derived from aminopyridine scaffolds.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Commercial suppliers of Ethyl 5-aminopyridine-3-carboxylate for research]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b098298#commercial-suppliers-of-ethyl-5-aminopyridine-3-carboxylate-for-research\]](https://www.benchchem.com/product/b098298#commercial-suppliers-of-ethyl-5-aminopyridine-3-carboxylate-for-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com